
アトラキュリウムベシレート
概要
説明
科学的研究の応用
Clinical Applications
1. Surgical Anesthesia:
- Atracurium besylate is primarily used as an adjunct to general anesthesia to facilitate endotracheal intubation and provide muscle relaxation during surgery. It allows for better control of ventilation and reduces the risk of injury during intubation .
2. Mechanical Ventilation:
- In intensive care settings, atracurium besylate is utilized for patients requiring prolonged mechanical ventilation. Studies indicate that it can be administered via continuous infusion to maintain neuromuscular block, with average infusion rates varying significantly among patients .
3. Neurological Research:
- Recent studies have explored atracurium's potential in neurological applications, particularly its effects on glioblastoma stem cells. Research indicates that atracurium can promote astroglial differentiation in these cells, inhibiting their clonogenic capacity and suggesting a possible role in cancer therapies .
Pharmacological Properties
Atracurium besylate undergoes a unique biotransformation process that does not rely on hepatic or renal function, making it advantageous for patients with compromised organ systems. The drug is metabolized through non-specific plasma esterases and spontaneous degradation, resulting in the formation of laudanosine and other metabolites . Notably, it has a lower potential for histamine release compared to other neuromuscular blockers like d-tubocurarine, although caution is advised in sensitive individuals .
Case Studies and Research Findings
1. Anesthetic Practices:
- A study involving 70 patients demonstrated the effective use of atracurium besylate in conjunction with various anesthetic agents (fentanyl, thiopental) during surgeries. The findings indicated a favorable safety profile and effective neuromuscular blockade .
2. Cancer Treatment Investigations:
- In a notable investigation published in Oncotarget, atracurium was shown to induce differentiation in glioblastoma stem cells, suggesting its potential utility beyond traditional anesthetic applications. This study highlighted the irreversible nature of the differentiation induced by atracurium, marking it as a significant finding in cancer research .
Summary Table of Key Applications
Application | Description | Clinical Implications |
---|---|---|
Surgical Anesthesia | Facilitates endotracheal intubation and muscle relaxation during surgery | Enhances safety and efficacy of anesthesia |
Mechanical Ventilation | Used for prolonged neuromuscular block via continuous infusion | Suitable for patients with respiratory failure |
Neurological Research | Promotes astroglial differentiation in glioblastoma stem cells | Potential new avenue for cancer treatment |
作用機序
アトラキュリウムベシレートは、アセチルコリンの神経伝達物質としての作用を拮抗することでその効果を発揮します. 運動終末板の胆碱能受容体部位に競合的に結合し、アセチルコリンが結合して筋収縮を引き起こすのを防ぎます . この拮抗作用は、ネオスチグミン、エドロホニウム、ピリドスチグミンなどのアセチルコリンエステラーゼ阻害剤によって阻害され、神経筋遮断は回復します .
生化学分析
Biochemical Properties
Atracurium Besylate antagonizes the neurotransmitter action of acetylcholine by binding competitively with cholinergic receptor sites on the motor end-plate . This antagonism is inhibited, and neuromuscular block reversed, by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine .
Cellular Effects
Atracurium Besylate has a profound effect on skeletal muscle cells, causing muscle relaxation during surgery or mechanical ventilation . It does this by blocking the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system .
Molecular Mechanism
The molecular mechanism of Atracurium Besylate involves the competitive binding with cholinergic receptor sites on the motor end-plate, which are normally activated by acetylcholine . This prevents acetylcholine from triggering muscle contraction, leading to muscle relaxation .
Temporal Effects in Laboratory Settings
The duration of neuromuscular block produced by Atracurium Besylate is approximately one third to one half the duration of block by d-tubocurarine, metocurine, and pancuronium at initially equipotent doses . Atracurium Besylate slowly loses potency with time at the rate of approximately 6% per year under refrigeration (5°C) .
Dosage Effects in Animal Models
The effects of Atracurium Besylate in animal models are dose-dependent. The elimination half-lives at standard dosages are 60–100 minutes, and the duration of paralysis is 30–60 minutes .
Metabolic Pathways
Atracurium Besylate undergoes ester hydrolysis and Hofmann elimination, a nonbiologic process independent of renal, hepatic, or enzymatic function . The metabolites have no neuromuscular blocking properties .
Transport and Distribution
Atracurium Besylate is well distributed to tissues and extracellular fluids . It is given by injection into a vein, ensuring rapid distribution throughout the body .
Subcellular Localization
As a neuromuscular blocking agent, Atracurium Besylate primarily interacts with receptors on the cell membrane of muscle cells . It does not have a specific subcellular localization as it acts on the cell surface to block acetylcholine receptors .
準備方法
合成経路と反応条件
アトラキュリウムベシレートは、N,N’-4,10-ジオキサ-3,11-ジオキソトリデシレン-1,13-ビス-テトラヒドロパパベリン(化合物1)とメチルベンゼンスルホネートを、不溶性塩基の触媒量存在下で反応させる多段階プロセスによって合成されます . 反応混合物を、アトラキュリウムベシレートが生成されるのに十分な時間維持し、その後、濾過して不溶性塩基を除去し、アトラキュリウムベシレートを沈殿させます .
工業的製造方法
工業的な設定では、アトラキュリウムベシレートの調製は、フェンメチロールとアトラキュリウムベシレートを注射用水を含む比例容器に加え、酢酸塩溶液を使用して攪拌とpH調整を行うことから始まります . 次に、溶液を濾過し、窒素充填下で容器に充填して、低酸素量を維持します .
化学反応解析
反応の種類
アトラキュリウムベシレートは、ホフマン脱離(レトロマイケル付加)および非特異的エステラーゼによるエステル加水分解を受けます . これらの反応は、その代謝および体からの排泄に不可欠です。
一般的な試薬と条件
ホフマン脱離反応では、塩基を使用して脱離プロセスを促進し、エステル加水分解にはエステラーゼの存在が必要です . これらの反応から生成される主要な生成物には、体から排泄される不活性代謝産物が含まれます。
科学研究への応用
アトラキュリウムベシレートは、以下を含む、幅広い科学研究への応用があります。
化学反応の分析
Types of Reactions
Atracurium besylate undergoes Hofmann elimination (retro-Michael addition) and ester hydrolysis by nonspecific esterases . These reactions are crucial for its metabolism and elimination from the body.
Common Reagents and Conditions
The Hofmann elimination reaction involves the use of a base to facilitate the elimination process, while ester hydrolysis requires the presence of esterases . The major products formed from these reactions include inactive metabolites that are excreted from the body.
類似化合物との比較
アトラキュリウムベシレートは、神経筋遮断薬のファミリーに属し、非脱分極型です . 類似の化合物には、以下が含まれます。
ベクロニウム: 作用機序は似ていますが、薬物動態が異なる、別の非脱分極型神経筋遮断薬です。
ロクロニウム: 迅速な作用開始で知られており、迅速な気管内挿管に適しています。
シサトラキュリウム: アトラキュリウムの立体異性体であり、より予測可能な薬物動態プロファイルを持ち、副作用が少ないです。
アトラキュリウムベシレートは、有意な心血管作用がなく、ホフマン脱離とエステル加水分解によって排泄されるため、腎機能に依存しないという点で独特です .
生物活性
Atracurium besylate is a non-depolarizing neuromuscular blocking agent widely used in clinical anesthesia to facilitate endotracheal intubation and induce muscle relaxation during surgical procedures. Its unique pharmacological profile, including its mechanism of action, metabolic pathways, and potential therapeutic applications beyond anesthesia, has garnered significant research interest. This article delves into the biological activity of atracurium besylate, highlighting its effects in various biological contexts, particularly in cancer research and neuromuscular physiology.
Atracurium besylate functions primarily as a competitive antagonist at the neuromuscular junction. It binds to nicotinic acetylcholine receptors (nAChRs) on the motor end-plate, inhibiting the action of acetylcholine, which leads to muscle relaxation. Unlike depolarizing agents, atracurium does not cause initial muscle contraction but instead prevents it by blocking receptor activation .
The compound undergoes a unique metabolic process involving two main pathways:
- Hofmann Elimination : A non-enzymatic reaction that occurs at physiological pH, leading to the breakdown of atracurium into inactive metabolites.
- Ester Hydrolysis : Catalyzed by nonspecific esterases present in plasma, further contributing to its rapid inactivation .
Pharmacokinetics and Dynamics
Atracurium besylate exhibits linear pharmacokinetics within a dosage range of 0.3 to 0.6 mg/kg. Its elimination half-life is approximately 20 minutes, making it suitable for procedures requiring quick recovery from neuromuscular blockade . The duration of muscle relaxation produced by atracurium does not correlate with plasma pseudocholinesterase levels, allowing its use in patients with renal impairment without significant risk .
Clinical Applications and Case Studies
1. Anesthetic Use in Veterinary Medicine
A study conducted on isoflurane-anesthetized chickens demonstrated that atracurium effectively induced muscle relaxation at varying dosages (0.15 to 0.45 mg/kg). The results indicated a reliable onset of twitch depression and minimal cardiovascular effects during administration .
2. Cancer Research
Recent studies have explored the effects of atracurium besylate on glioblastoma stem cells (GSCs). Atracurium treatment was shown to significantly inhibit the clonogenic capacity of patient-derived GSC lines, promoting astroglial differentiation and reducing GSC frequency . The findings suggest that atracurium may serve as a potential therapeutic agent in targeting cancer stem cells:
GSC Line | Control Frequency | Frequency Post-Treatment (10 μM) |
---|---|---|
HSR-GBM1 | 1 in 3.7 | 1 in 9.7 |
HSR040622 | - | - |
HSR040821 | - | - |
This table summarizes the impact of atracurium on GSC frequencies, indicating its potential role in glioma treatment.
Safety Profile and Side Effects
Atracurium besylate is noted for its favorable safety profile compared to other neuromuscular blockers. It has minimal cardiovascular effects and is less likely to cause significant histamine release than other agents like d-tubocurarine . However, moderate histamine release can occur at higher doses (≥0.6 mg/kg), necessitating caution in sensitive individuals .
特性
Key on ui mechanism of action |
Atracurium antagonizes the neurotransmitter action of acetylcholine by binding competitively with cholinergic receptor sites on the motor end-plate. This antagonism is inhibited, and neuromuscular block reversed, by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine. |
---|---|
CAS番号 |
64228-81-5 |
分子式 |
C59H77N2O15S+ |
分子量 |
1086.3 g/mol |
IUPAC名 |
benzenesulfonate;5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |
InChI |
InChI=1S/C53H72N2O12.C6H6O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;7-10(8,9)6-4-2-1-3-5-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;1-5H,(H,7,8,9)/q+2;/p-1 |
InChIキー |
GLLXELVDCIFBPA-UHFFFAOYSA-M |
SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |
正規SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-] |
外観 |
Solid powder |
melting_point |
85-90 |
Key on ui other cas no. |
64228-81-5 |
ピクトグラム |
Acute Toxic |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
64228-79-1 (Parent) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Miscible |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
33 A 74; A 74, 33; Atracurium; Atracurium Besilate; Atracurium Besylate; Atracurium Dibesylate; Besilate, Atracurium; BW 33A; BW-33A; BW33A; Glaxo Wellcome Brand of Atracurium Besilate; Pisa Brand of Atracurium Besilate; Relatrac; Tracrium; Wellcome Brand of Atracurium Besilate |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。